Product packaging for Glycerol 3-oxotetradecanoate(Cat. No.:CAS No. 128331-49-7)

Glycerol 3-oxotetradecanoate

Cat. No.: B14290648
CAS No.: 128331-49-7
M. Wt: 334.4 g/mol
InChI Key: OBUIJXGSLHKGIH-UHFFFAOYSA-N
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Description

Contextualization within Oxo-Fatty Acid Glycerides Research

Oxo-fatty acids are a class of fatty acids that contain a ketone functional group in their aliphatic chain. agriculturejournals.cz They are often formed from the oxidation of other fatty acids, such as hydroxy fatty acids. gerli.com Research into oxo-fatty acids and their corresponding glycerides spans several domains. For instance, certain oxo-fatty acids are produced as intermediates during the metabolic processes of gut microbes. nih.gov Studies have investigated the effects of these microbial metabolites on lipid metabolism in liver cells, suggesting they can influence the expression of genes involved in lipogenesis. nih.gov

In food chemistry, the analysis of glycerol-bound ω-oxo-fatty acids is relevant for understanding the chemical changes that occur in fats and oils at high temperatures, such as during frying. csic.es The broader category of oxylipins, which includes hydroxylated and oxo-fatty acids, are widespread in nature, occurring in plants, algae, fungi, and bacteria, where they are formed from the enzymatic transformation of hydroperoxides. gerli.com The study of Glycerol (B35011) 3-oxotetradecanoate is thus situated within this larger effort to understand the formation, occurrence, and functional roles of oxidized fatty acid derivatives in biological and chemical systems.

Historical Trajectories and Foundational Discoveries in Glyceride Chemistry

The understanding of Glycerol 3-oxotetradecanoate is built upon centuries of foundational discoveries in the chemistry of fats, oils, and their components. Glycerides are esters formed from glycerol and fatty acids. wikipedia.org The journey to characterize these molecules involved several key milestones.

The story begins with the discovery of the glycerol backbone itself. In 1783, Swedish chemist Carl Wilhelm Scheele first isolated this sweet-tasting substance from olive oil, establishing it as a fundamental component of fats. acs.org A few decades later, the French chemist Michel Eugène Chevreul made seminal contributions through his study of saponification, the process used to make soap from fats. In 1815, he demonstrated the role of water in this reaction. gerli.com The synthesis of a glyceride was first achieved in 1844 by Théophile-Jules Pelouze, who reported the direct esterification of glycerol with butyric acid to form tributyrin. gerli.com

The term "glyceride" was formally introduced into the chemical lexicon in 1853 by Charles Gerhardt. gerli.com Shortly after, in 1855, another French chemist, Charles Adolphe Wurtz, proposed the correct chemical structure for glycerol, solidifying the structural basis for understanding glycerides. gerli.com These historical discoveries laid the essential groundwork for the eventual identification and synthesis of more complex and specific glycerides like this compound.

Table 1: Key Historical Discoveries in Glyceride Chemistry

Year Discovery Researcher(s) Significance
1783 Isolation of glycerol from olive oil. acs.org Carl Wilhelm Scheele Identified the glycerol backbone of fats and oils. acs.org
1815 Report on the role of water in saponification. gerli.com Michel Eugène Chevreul Advanced the understanding of the chemical composition of fats. gerli.com
1844 First synthesis of a neutral lipid (tributyrin). gerli.com Théophile-Jules Pelouze Demonstrated the ester linkage between glycerol and fatty acids. gerli.com
1853 First use of the term "glyceride". gerli.com Charles Gerhardt Standardized the nomenclature for this class of compounds. gerli.com
1855 Proposed the correct chemical structure of glycerol. gerli.com Charles Adolphe Wurtz Provided the accurate structural foundation for glyceride chemistry. gerli.com

Contemporary Research Paradigms and Emerging Frontiers for this compound

Modern research on this compound and related compounds is characterized by advanced analytical techniques, interest in biosynthetic pathways, and the pursuit of novel applications.

One significant area of contemporary research is the enzymatic synthesis of specifically structured acylglycerides. mdpi.com Scientists use enzymes like lipases to control the esterification of glycerol, aiming to produce glycerides with desired fatty acids at specific positions on the glycerol backbone. mdpi.com This approach is explored for creating lipids with high nutritional value. mdpi.com The synthesis of this compound often involves its precursor, methyl 3-oxotetradecanoate, which can be produced from lauroyl chloride and Meldrum's acid. frontiersin.orgbeilstein-journals.org

An emerging frontier is the identification of such compounds in natural products. For instance, research on plant cuticles, the protective waxy layer on plant surfaces, has identified glyceryl 1(-3-oxotetradecanoate) as a cutin monomer in mango, a discovery that expands our knowledge of the chemical diversity of these essential plant barriers. researchgate.net

Furthermore, the study of fatty acid biosynthesis and metabolism continues to be a central paradigm. wikipedia.orgbasicmedicalkey.com The precursor, 3-oxotetradecanoic acid, is a beta-keto acid that fits into the broader pathways of fatty acid metabolism. nih.gov Understanding how such modified fatty acids are synthesized and incorporated into glycerol backbones is a key research question. The compound is also noted for its use as a food additive, highlighting its relevance in applied sciences. thegoodscentscompany.com

Table 2: Chemical Properties of this compound

Property Value Source
Molecular Formula C17H32O5 (as monoester) nih.gov
Systematic Name propane-1,2,3-triol 3-oxotetradecanoate foodb.ca
Synonyms Tetradecanoic acid, 3-oxo-, monoester with 1,2,3-propanetriol nih.gov

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O6 B14290648 Glycerol 3-oxotetradecanoate CAS No. 128331-49-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

128331-49-7

Molecular Formula

C17H34O6

Molecular Weight

334.4 g/mol

IUPAC Name

3-oxotetradecanoic acid;propane-1,2,3-triol

InChI

InChI=1S/C14H26O3.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;4-1-3(6)2-5/h2-12H2,1H3,(H,16,17);3-6H,1-2H2

InChI Key

OBUIJXGSLHKGIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O

physical_description

solid fatty flakes with essentially no odour

solubility

insoluble in water;  soluble in oils

Origin of Product

United States

Biosynthetic Pathways and Metabolic Dynamics of Glycerol 3 Oxotetradecanoate

Glycerol (B35011) Metabolism and Its Integration into Glycerol-3-Phosphate Synthesis

The glycerol backbone of Glycerol 3-oxotetradecanoate is derived from sn-glycerol-3-phosphate, a key metabolite that stands at the intersection of several major metabolic pathways. researchgate.netfrontiersin.orgnih.gov The cellular pool of glycerol-3-phosphate is primarily generated from intermediates of glycolysis or through the direct phosphorylation of glycerol. wikipedia.org

Enzymatic Phosphorylation of Glycerol to sn-Glycerol-3-Phosphate

The direct conversion of glycerol to sn-glycerol-3-phosphate is catalyzed by the enzyme glycerol kinase (GK). wikipedia.orgaarmedica.comnih.gov This reaction involves the transfer of a phosphate (B84403) group from adenosine triphosphate (ATP) to glycerol, yielding sn-glycerol-3-phosphate and adenosine diphosphate (ADP). wikipedia.orgreactome.org

Reaction: Glycerol + ATP → sn-Glycerol-3-Phosphate + ADP wikipedia.org

Glycerol kinase is a crucial enzyme for initiating the entry of glycerol, often derived from the breakdown of triacylglycerols, into metabolic pathways. nih.govvacutaineradditives.com While prevalent in tissues like the liver and kidneys, its absence in adipocytes means that glycerol produced during fat breakdown in these cells cannot be directly re-utilized and is instead transported to the liver. wikipedia.orgvacutaineradditives.com The activity of glycerol kinase is dependent on the presence of potassium and magnesium ions and has an optimal pH of 7.7. uniprot.org

Interconversion of Glycerol-3-Phosphate and Dihydroxyacetone Phosphate

sn-Glycerol-3-phosphate is in a reversible equilibrium with dihydroxyacetone phosphate (DHAP), a key intermediate in the glycolytic pathway. wikipedia.orgwikipedia.org This interconversion is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). wikipedia.orgalchetron.com This reaction serves as a critical link between carbohydrate and lipid metabolism. wikipedia.orgalchetron.com

There are two main isoforms of GPDH:

Cytosolic GPDH (GPD1): This enzyme catalyzes the reduction of DHAP to sn-glycerol-3-phosphate, utilizing NADH as a reducing agent and regenerating NAD+. wikipedia.orgwikipedia.orgyoutube.com

Mitochondrial GPDH (GPD2): Located on the inner mitochondrial membrane, this enzyme catalyzes the oxidation of sn-glycerol-3-phosphate back to DHAP, transferring electrons to the electron transport chain via FAD. wikipedia.orgwikipedia.org

Together, these enzymes form the glycerol-3-phosphate shuttle, a mechanism for transporting reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.orgaklectures.com

Key Enzymes in Glycerol-3-Phosphate Synthesis
EnzymeReaction CatalyzedCofactor(s)Cellular LocationMetabolic Role
Glycerol Kinase (GK)Glycerol → sn-Glycerol-3-PhosphateATP, Mg2+, K+Cytosol, Mitochondrion outer membrane uniprot.orgPhosphorylation of free glycerol wikipedia.orgnih.gov
Glycerol-3-Phosphate Dehydrogenase 1 (GPD1)Dihydroxyacetone Phosphate ⇌ sn-Glycerol-3-PhosphateNADH/NAD+Cytosol wikipedia.orgLinks glycolysis to lipid synthesis; Glycerol-3-phosphate shuttle wikipedia.orgwikipedia.org
Glycerol-3-Phosphate Dehydrogenase 2 (GPD2)sn-Glycerol-3-Phosphate → Dihydroxyacetone PhosphateFADInner mitochondrial membrane wikipedia.orgGlycerol-3-phosphate shuttle; electron transport chain input wikipedia.orgwikipedia.org

Regulation and Function of Glycerol-3-Phosphate Phosphatases

A recently identified enzyme, glycerol-3-phosphate phosphatase (G3PP), provides another layer of regulation for cellular glycerol-3-phosphate levels. researchgate.netfrontiersin.orgnih.gov G3PP catalyzes the hydrolysis of sn-glycerol-3-phosphate back to glycerol, which can then be exported from the cell. researchgate.netresearchgate.net This "glycerol shunt" can prevent the excessive accumulation of glycerolipids and reactive oxygen species that might result from high glucose levels. frontiersin.orgnih.gov By controlling the concentration of sn-glycerol-3-phosphate, G3PP influences glycolysis, gluconeogenesis, fat synthesis and storage, and cellular redox balance. researchgate.netnih.gov

De Novo Fatty Acid Biosynthesis and β-Oxidation Pathways Leading to the 3-Oxotetradecanoic Acid Moiety

The 3-oxotetradecanoic acid portion of the molecule is a 14-carbon fatty acid with a ketone group at the beta-carbon (C3) position. Its synthesis is tied to the central pathways of fatty acid metabolism.

De Novo Fatty Acid Synthesis: This process creates fatty acids, primarily palmitate (a 16-carbon fatty acid), from acetyl-CoA units in the cytosol. medicoapps.orgpharmaguideline.com It begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.gov The fatty acid synthase (FASN) complex then iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. pharmaguideline.comnih.gov While the primary product is palmitate, shorter-chain fatty acids can also be produced.

β-Oxidation: This is the catabolic process that breaks down fatty acids in the mitochondria and peroxisomes to generate acetyl-CoA. nih.govwikipedia.org The pathway consists of a repeating four-step cycle:

Dehydrogenation by acyl-CoA dehydrogenase, creating a double bond.

Hydration by enoyl-CoA hydratase.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, forming a 3-ketoacyl-CoA.

Thiolytic cleavage by thiolase, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. nih.govwikipedia.org

The key intermediate for the synthesis of the target molecule is the 3-ketoacyl-CoA (also known as 3-oxoacyl-CoA) produced in the third step of β-oxidation. nih.govaocs.org Specifically, 3-oxotetradecanoyl-CoA would be an intermediate in the β-oxidation of palmitoyl-CoA (C16) or a longer-chain fatty acid. This intermediate can then be diverted from the catabolic pathway to be used in synthesis.

Steps of Mitochondrial β-Oxidation
StepEnzymeSubstrateProductCofactor
1. DehydrogenationAcyl-CoA DehydrogenaseAcyl-CoAtrans-Δ²-Enoyl-CoAFAD → FADH₂
2. HydrationEnoyl-CoA Hydratasetrans-Δ²-Enoyl-CoAL-3-Hydroxyacyl-CoAH₂O
3. Dehydrogenation3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyacyl-CoA3-Ketoacyl-CoA NAD⁺ → NADH
4. ThiolysisThiolase3-Ketoacyl-CoAAcyl-CoA (n-2) + Acetyl-CoACoA-SH

Esterification Mechanisms of 3-Oxotetradecanoic Acid onto the Glycerol Backbone

The final step in the biosynthesis of this compound is the attachment of the 3-oxotetradecanoic acid moiety to the glycerol backbone. This esterification reaction is catalyzed by a class of enzymes known as acyltransferases.

The synthesis of glycerolipids begins with the acylation of sn-glycerol-3-phosphate. wikipedia.org The first fatty acid is typically attached to the sn-1 position by the enzyme glycerol-3-phosphate O-acyltransferase (GPAT), forming lysophosphatidic acid. wikipedia.org A second acyltransferase, often 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), then adds a fatty acid to the sn-2 position to create phosphatidic acid, a precursor for triacylglycerols and phospholipids (B1166683). nih.gov

Alternatively, monoacylglycerol acyltransferases (MGATs) catalyze the synthesis of diacylglycerol from monoacylglycerol. nih.gov While the primary pathway involves GPAT, it is plausible that an acyltransferase can utilize 3-oxotetradecanoyl-CoA as a substrate to acylate the glycerol-3-phosphate backbone, leading to the formation of the specified monoacylglycerol, likely at the sn-1 position.

Metabolic Flux Control and Regulatory Mechanisms Governing this compound Turnover

The concentration and turnover of this compound are governed by the principles of metabolic flux control, where the rate of a metabolic pathway is controlled by the activities of its constituent enzymes and the availability of substrates.

The synthesis of the glycerol backbone is highly regulated. In Saccharomyces cerevisiae, metabolic control analysis has shown that the NAD+-dependent glycerol 3-phosphate dehydrogenase reaction exerts the majority of flux control over the glycerol synthesis pathway. researchgate.netnih.gov The flux is also highly responsive to the concentrations of dihydroxyacetone phosphate and ATP. researchgate.netnih.gov

The production of the 3-oxotetradecanoic acid moiety is regulated by the balance between fatty acid synthesis and β-oxidation. These two pathways are reciprocally regulated; for instance, malonyl-CoA, the first committed intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation. aocs.org Furthermore, the ratios of NADH/NAD+ and acetyl-CoA/CoA can allosterically regulate β-oxidation enzymes. aocs.org A high ratio of either inhibits the pathway. aocs.org

Chemical Synthesis Methodologies for Glycerol 3 Oxotetradecanoate and Its Analogues

Regioselective Esterification Approaches for Glycerol (B35011) Derivatization

The primary challenge in synthesizing mono-substituted glycerols like Glycerol 3-oxotetradecanoate lies in differentiating the three hydroxyl groups of the glycerol starting material. Glycerol possesses two primary hydroxyls (at the sn-1 and sn-3 positions) and one secondary hydroxyl (at the sn-2 position). To achieve acylation exclusively at the desired sn-3 position, chemists employ both protecting group strategies and enzymatic methods.

Protecting Group Strategy: A prevalent chemical approach involves the temporary protection of the sn-1 and sn-2 hydroxyls, leaving the sn-3 hydroxyl available for esterification. The most common protecting group for this purpose is the isopropylidene ketal, formed by reacting glycerol with acetone (B3395972) under acidic catalysis. This reaction yields 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). The resulting cyclic ketal masks the adjacent sn-1 and sn-2 hydroxyls, exposing the primary sn-3 hydroxyl for reaction.

The free hydroxyl of solketal can then be esterified with an activated form of 3-oxotetradecanoic acid. Common activation methods include conversion of the acid to its acid chloride (3-oxotetradecanoyl chloride) or using standard peptide coupling agents such as Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). Following the successful esterification, the isopropylidene protecting group is removed under mild acidic conditions (e.g., aqueous acetic acid or with a resin-bound acid catalyst) to yield the final product, this compound.

Enzymatic Synthesis: Biocatalysis offers an alternative, highly regioselective route that often circumvents the need for protection and deprotection steps. Lipases, particularly those immobilized for enhanced stability and reusability, exhibit a strong preference for acylating the primary hydroxyl groups of glycerol. Candida antarctica lipase (B570770) B (CALB) is a well-documented and highly efficient biocatalyst for this transformation.

In a typical enzymatic process, glycerol is reacted with an ester of 3-oxotetradecanoic acid (e.g., ethyl 3-oxotetradecanoate) in an organic solvent. The lipase catalyzes a transesterification reaction, selectively transferring the 3-oxotetradecanoyl group to one of the primary positions of glycerol. While this method can produce a mixture of sn-1 and sn-3 isomers, reaction conditions can be optimized to favor the desired product. The mild, non-acidic, and non-basic conditions of enzymatic synthesis are particularly advantageous for preserving the sensitive beta-keto ester functionality, which can be prone to degradation under harsher chemical conditions.

Table 4.1.1: Comparison of Regioselective Esterification Methods for Glycerol

Method Key Reagents / Catalyst Selectivity Advantages Disadvantages
Protecting Group Acetone, Acid Catalyst (for protection); DCC/DMAP or Acid Chloride (for esterification); Mild Acid (for deprotection) High for sn-3 position (when using solketal) Well-established, high-yielding, predictable outcome. Multi-step process (protection/deprotection); requires use of potentially harsh reagents.

| Enzymatic | Immobilized Lipase (e.g., CALB); Ethyl 3-oxotetradecanoate | High for primary positions (sn-1/sn-3) | Mild reaction conditions; high selectivity avoids protection steps; environmentally benign. | Can be slower than chemical methods; potential for mixture of sn-1 and sn-3 isomers; enzyme cost. |

Synthetic Routes for the Introduction of the 3-Oxo Functionality into Fatty Acid Chains

The synthesis of the 3-oxotetradecanoyl moiety itself is a critical precursor step. This beta-keto acid is not naturally abundant and must be constructed chemically. The primary strategies involve carbon-carbon bond formation to create the characteristic ketone-methylene-carboxyl structure.

Acylation of Malonic Acid Derivatives: A robust and widely used method involves the acylation of a malonic acid derivative with a C12 fatty acid chain. A common starting material is dodecanoyl chloride, which is derived from the readily available dodecanoic acid. This acid chloride is reacted with the enolate of a suitable malonate, such as the potassium salt of ethyl malonate or di-tert-butyl malonate. A particularly effective substrate for this transformation is Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

When dodecanoyl chloride is reacted with Meldrum's acid in the presence of a base like pyridine, an acylated intermediate is formed. Subsequent hydrolysis or alcoholysis of this intermediate, followed by decarboxylation upon gentle heating, efficiently yields the target beta-keto acid or its corresponding ester. This method is favored for its high yields and the relative stability of the Meldrum's acid adduct.

Claisen Condensation: The Claisen condensation provides a classical route to beta-keto esters. This reaction involves the base-catalyzed condensation of two ester molecules. To synthesize ethyl 3-oxotetradecanoate, one could perform a crossed Claisen condensation between an ester of dodecanoic acid (e.g., ethyl dodecanoate) and ethyl acetate (B1210297). A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide is required to deprotonate the alpha-carbon of ethyl acetate, which then attacks the carbonyl group of the dodecanoate (B1226587) ester.

Following the condensation and an acidic workup, the resulting beta-keto ester, ethyl 3-oxotetradecanoate, is formed. This product can then be hydrolyzed to the free acid if needed or used directly in enzymatic esterification with glycerol. Control of reaction conditions is crucial to minimize self-condensation of the ethyl acetate.

Table 4.2.1: Synthetic Routes for 3-Oxotetradecanoic Acid and its Esters

Synthetic Route Starting Materials Key Reagents / Conditions Key Features
Acylation of Meldrum's Acid Dodecanoyl chloride, Meldrum's acid Pyridine or other non-nucleophilic base; followed by hydrolysis/decarboxylation. High-yielding, clean reaction; avoids issues of self-condensation; versatile intermediate.

| Claisen Condensation | Ethyl dodecanoate, Ethyl acetate | Strong base (e.g., Sodium ethoxide, NaH); followed by acidic workup. | Classic C-C bond formation; utilizes simple, inexpensive starting materials. | Potential for side reactions (self-condensation); requires strictly anhydrous conditions. |

Stereoselective Chemical Transformations for Glyceryl 3-Oxotetradecanoate Derivatives

When glycerol is asymmetrically substituted at the sn-1 or sn-3 position, the central C2 carbon becomes a stereocenter. Therefore, synthesizing an enantiomerically pure version, such as (R)-Glycerol 3-oxotetradecanoate (also known as sn-Glycerol 3-(3-oxotetradecanoate)), requires stereocontrolled synthesis.

Chiral Pool Synthesis: The most direct and efficient method for obtaining enantiopure derivatives is to start from a commercially available chiral building block, a strategy known as chiral pool synthesis. Instead of starting with achiral glycerol, the synthesis begins with an enantiomerically pure form of solketal.

To synthesize the (R)-enantiomer of the final product, one starts with (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (also known as (R)-solketal). This chiral synthon is readily prepared from D-mannitol, an inexpensive sugar. Esterification of this (R)-solketal with 3-oxotetradecanoic acid, followed by deprotection, directly yields (R)-Glycerol 3-oxotetradecanoate.

Conversely, to obtain the (S)-enantiomer, the synthesis starts with (R)-2,2-dimethyl-1,3-dioxolane-4-methanol ((S)-solketal), which can be derived from L-ascorbic acid.

This approach ensures that the stereochemistry is fixed from the beginning of the synthesis, avoiding the need for resolution steps later on and guaranteeing a high enantiomeric excess in the final product.

Enzymatic Kinetic Resolution: An alternative strategy involves the resolution of a racemic mixture. One could first synthesize racemic this compound using the methods described in section 4.1. This racemic mixture is then subjected to an enantioselective enzymatic reaction. A stereoselective lipase can be chosen that preferentially hydrolyzes one enantiomer over the other.

For instance, a specific lipase might rapidly catalyze the hydrolysis of the (S)-enantiomer back to glycerol and 3-oxotetradecanoic acid, while leaving the (R)-enantiomer largely unreacted. The reaction can be stopped at approximately 50% conversion, after which the remaining, unhydrolyzed (R)-ester can be separated from the glycerol and free acid by chromatography. While effective, this method's maximum theoretical yield for a single enantiomer is 50%, and it requires careful screening to find a suitable enzyme and precise monitoring of the reaction progress.

Table 4.3.1: Strategies for Stereoselective Synthesis of this compound

Strategy Chiral Source / Reagent Target Enantiomer Key Features
Chiral Pool Synthesis (R)-Solketal (from D-Mannitol) (R)-Glycerol 3-oxotetradecanoate High enantiomeric purity (>99% ee); direct and efficient; stereochemistry is pre-defined.
Chiral Pool Synthesis (S)-Solketal (from L-Ascorbic Acid) (S)-Glycerol 3-oxotetradecanoate High enantiomeric purity (>99% ee); provides access to the opposite enantiomer.

| Enzymatic Kinetic Resolution | Racemic this compound + Stereoselective Lipase | (R)- or (S)-enantiomer (depending on enzyme) | Can be applied to a pre-formed racemic mixture; avoids chiral starting materials. | Maximum 50% theoretical yield; requires separation of product from starting material and by-products. |

Biological Functions and Mechanistic Dissection of Glycerol 3 Oxotetradecanoate

Role as a Signaling Lipid and Modulator of Cellular Processes

While direct research on Glycerol (B35011) 3-oxotetradecanoate as a signaling molecule is limited, its structural components suggest a potential role in modulating cellular activities. Lipids and their derivatives are crucial signaling molecules in diverse physiological processes. mdpi.com The presence of the 3-oxo fatty acid moiety is particularly significant, as structurally related molecules, such as N-acyl-L-homoserine lactones (AHLs) with 3-oxo-acyl chains, are well-known signaling molecules in bacterial communication. asm.orgmdpi.com

In bacteria, specifically Gram-negative species, AHLs act as autoinducers in quorum sensing, a process that allows bacteria to coordinate gene expression with population density. mdpi.combmglabtech.comrsc.org The N-(3-oxododecanoyl)-L-homoserine lactone, for instance, is a key signaling molecule for the opportunistic pathogen Pseudomonas aeruginosa. nih.gov The ability of Glycerol 3-oxotetradecanoate to be hydrolyzed would release 3-oxotetradecanoic acid, which could potentially interfere with or mimic these signaling pathways.

In eukaryotes, lipid molecules like diacylglycerol (DAG) and phosphatidic acid (PA) are critical second messengers. mdpi.commdpi.com this compound, as a monoacylglycerol, could be a precursor or a degradation product within these signaling lipid pools, thereby influencing pathways that control cell growth, differentiation, and metabolism.

Participation in Lipid Homeostasis and Energetic Metabolism Pathways

The primary role of this compound is likely tied to lipid metabolism and energy storage. It is an intermediate in the synthesis and breakdown of more complex glycerolipids, such as triacylglycerols (TAGs). nih.govconicet.gov.ar

The synthesis of glycerolipids begins with glycerol-3-phosphate (G3P). mdpi.comnih.gov In eukaryotes and prokaryotes, Glycerol-3-Phosphate Acyltransferase (GPAT) enzymes catalyze the initial step, attaching a fatty acid to G3P to form lysophosphatidic acid (LPA). nih.govmdpi.comfrontiersin.org Subsequent steps lead to the formation of phosphatidic acid, diacylglycerol, and ultimately triacylglycerol, the main form of energy storage. mdpi.comnih.gov this compound would be synthesized by the acylation of glycerol or dephosphorylation of a corresponding glycerol-3-phosphate derivative.

Conversely, during lipolysis, stored triacylglycerols are broken down by lipases into fatty acids and glycerol to provide energy. nih.gov Hydrolysis of this compound would yield glycerol and 3-oxotetradecanoic acid.

Glycerol can enter gluconeogenesis in the liver to produce glucose or be phosphorylated to G3P to re-enter the glycerolipid synthesis pathway. nih.govwikipedia.org

3-Oxotetradecanoic acid , a beta-keto fatty acid, can be metabolized through beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for ATP production.

The table below summarizes key enzyme families involved in the metabolic pathways relevant to this compound.

Enzyme FamilyFunctionBiological Relevance
Glycerol-3-Phosphate Acyltransferases (GPATs) Catalyzes the initial, committed step in glycerolipid synthesis by acylating glycerol-3-phosphate. mdpi.comfrontiersin.orgCentral to the synthesis of phospholipids (B1166683) and triacylglycerols (TAGs) for membrane structure and energy storage. mdpi.comnih.gov
Lipases (e.g., ATGL, HSL, MGL) Catalyze the hydrolysis of tri-, di-, and monoacylglycerols to release free fatty acids and glycerol. nih.govijbs.comMobilizes stored fats for energy production, particularly during fasting or stress. nih.gov
Glycerol Kinase Phosphorylates glycerol to form glycerol-3-phosphate (G3P). nih.govfrontiersin.orgAllows glycerol released from lipolysis to be re-utilized for glycolysis/gluconeogenesis or lipid synthesis. nih.govwikipedia.org
Acyl-CoA Synthetases Activate fatty acids by converting them to acyl-CoA esters, a prerequisite for beta-oxidation and lipid synthesis.Prepares fatty acids, including 3-oxotetradecanoic acid, for metabolic processing.

Interplay with Cellular Receptors and Intracellular Signaling Cascades

The interaction of this compound with cellular signaling machinery is likely dictated by its structure. The 3-oxo fatty acid component is a key feature of lipid A in the lipopolysaccharide (LPS) of some Gram-negative bacteria. researchgate.net Lipid A is recognized by the Toll-Like Receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) receptor complex in mammals, triggering an innate immune response. researchgate.net The presence of an unusual 3-oxotetradecanoic acid has been identified in the lipid A of the halophilic bacterium Spiribacter salinus, highlighting its role in host-microbe interactions. researchgate.net

In the context of bacterial communication, N-acyl homoserine lactones (AHLs) containing a 3-oxo-acyl chain bind to LuxR-type transcriptional regulators. mdpi.comnih.gov This binding event activates the regulator, leading to the transcription of target genes that control processes like virulence and biofilm formation. asm.orgmdpi.com While this compound is not an AHL, its fatty acid component could potentially act as a competitive inhibitor or a weak agonist for these receptors.

The table below outlines potential receptor interactions and their associated signaling outcomes.

Receptor/RegulatorLigand ClassOrganismSignaling Outcome
LuxR-type Regulators N-Acyl Homoserine Lactones (AHLs) with 3-oxo-acyl chains. mdpi.comGram-negative BacteriaRegulation of quorum sensing, controlling virulence, biofilm formation, and bioluminescence. asm.orgmdpi.comnih.gov
Toll-Like Receptor 4 (TLR4) Lipopolysaccharide (LPS), specifically the Lipid A moiety which can contain 3-oxo fatty acids. researchgate.netMammalsActivation of innate immunity, leading to inflammatory responses against bacterial infection. researchgate.netnih.gov
Nuclear Receptors (e.g., PPARs) Fatty Acids and their derivatives.EukaryotesRegulation of lipid metabolism, energy homeostasis, and inflammation. ijbs.com

This compound in Specific Biological Contexts

In microorganisms, particularly bacteria like Pseudomonas aeruginosa, the metabolism of glycerol and the synthesis of 3-oxo-acyl compounds are deeply intertwined with virulence and adaptation. P. aeruginosa can utilize glycerol, which may be liberated from host lipids during infection, as a carbon source. nih.govresearchgate.netnih.gov This utilization influences key virulence-associated behaviors, including biofilm formation. nih.gov

The homeostasis of glycerol-3-phosphate (G3P), a central intermediate in glycerol metabolism, is crucial for the growth and production of virulence factors in P. aeruginosa. researchgate.netnih.gov Disruption of G3P catabolism can impair growth and reduce the synthesis of virulence factors like pyocyanin. nih.gov Furthermore, P. aeruginosa uses N-(3-oxododecanoyl)-L-homoserine lactone, a molecule containing a 3-oxo-acyl chain, as a primary signal for its hierarchical quorum-sensing system, which regulates a large number of virulence genes. mdpi.comnih.gov Therefore, the metabolic pathways that produce or degrade this compound could directly impact the availability of precursors for these critical signaling molecules, thereby modulating bacterial pathogenicity.

The interface between host and microbe is a dynamic environment characterized by metabolic exchange. nih.govbmbreports.org Host-derived lipids are a potential nutrient source for invading or commensal microbes. Bacteria capable of hydrolyzing host glycerolipids could generate this compound or its components. The released glycerol can be used as a carbon source by bacteria like P. aeruginosa, contributing to its persistence in host environments like the lungs of cystic fibrosis patients. researchgate.netnih.gov

Simultaneously, microbial lipids and their metabolites can modulate host responses. As mentioned, bacterial products containing 3-oxo fatty acids, such as LPS, are potent activators of the host's innate immune system. researchgate.net Moreover, quorum-sensing molecules like N-3-oxo-dodecanoyl-L-homoserine lactone can directly inhibit the function of host immune cells, such as mast cells, potentially representing a mechanism of immune evasion that contributes to pathogenicity. nih.gov

In eukaryotic organisms, this compound would function primarily as an intermediate in glycerolipid metabolism. The synthesis of triacylglycerols (TAGs) and phospholipids relies on the acylation of a glycerol backbone, a process initiated by GPAT enzymes. nih.govmdpi.com The pathway of glyceroneogenesis, which synthesizes G3P from non-carbohydrate precursors like pyruvate (B1213749) or alanine, is vital for TAG synthesis in adipose tissue and the liver, especially when glucose levels are low. wikipedia.org

The breakdown of glycerides containing 3-oxotetradecanoate would provide substrates for two major energy-producing pathways:

Glycerol is transported to the liver, where it can be converted to G3P and enter glycolysis or be used as a substrate for gluconeogenesis to maintain blood glucose levels. nih.gov

3-Oxotetradecanoic acid enters the fatty acid beta-oxidation pathway within mitochondria to generate a significant amount of ATP.

Therefore, this compound plays a role in the intricate network that manages energy storage, mobilization, and lipid homeostasis in eukaryotes. nih.govijbs.com Its metabolism is part of the larger system that balances lipid synthesis for membrane integrity and energy reserves against lipid breakdown for immediate energetic needs. mdpi.comconicet.gov.ar

Advanced Analytical Techniques for the Characterization and Quantification of Glycerol 3 Oxotetradecanoate

Mass Spectrometry Platforms for Structural Identification and Metabolite Profiling

Mass spectrometry (MS) stands as a cornerstone for the analysis of lipids due to its high sensitivity and specificity. Various MS platforms, often coupled with chromatographic separation, are utilized to characterize and quantify Glycerol (B35011) 3-oxotetradecanoate.

LC-MS and its advanced counterpart, UHPLC-MS, are powerful tools for the analysis of monoacylglycerols like Glycerol 3-oxotetradecanoate from complex biological matrices. nih.govnih.govchromatographyonline.com These techniques offer robust separation of lipid species based on their physicochemical properties, followed by sensitive detection and structural characterization by the mass spectrometer. nih.gov

For the analysis of this compound, reversed-phase liquid chromatography (RPLC) is commonly employed, utilizing columns with C18 or other hydrophobic stationary phases. nih.gov The separation mechanism is based on the lipophilicity of the molecules, which is influenced by the length of the acyl chain and the presence of polar functional groups. nih.gov The use of sub-2-μm particle columns in UHPLC systems allows for higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. nih.gov

Electrospray ionization (ESI) is the most common ionization technique for analyzing monoacylglycerols in the positive ion mode. nih.govnih.gov this compound is expected to form protonated molecules, [M+H]⁺, as well as adducts with sodium, [M+Na]⁺, or ammonium, [M+NH₄]⁺, depending on the mobile phase composition. aocs.org

Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound. nih.govresearchgate.net Collision-induced dissociation (CID) of the precursor ion would yield characteristic fragment ions. The neutral loss of the glycerol head group is a common fragmentation pathway for monoacylglycerols. researchgate.net The presence of the 3-oxo group introduces a unique fragmentation pattern that can be used for its specific identification.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor m/z Fragment m/z Putative Identity
317.23 299.22 [M+H - H₂O]⁺
317.23 227.17 [M+H - C₃H₈O₃]⁺ (Loss of glycerol)
317.23 185.12 C₁₀H₁₇O₂⁺

Note: This data is predictive and serves as an example of expected fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a high-resolution separation technique that is well-suited for the analysis of volatile and thermally stable compounds. researchgate.netnih.gov However, this compound is a non-volatile molecule due to its polar hydroxyl and carboxyl groups. Therefore, a chemical derivatization step is necessary to increase its volatility and thermal stability for GC-MS analysis. researchgate.netnih.gov

The most common derivatization method for compounds containing hydroxyl and carboxyl groups is silylation. researchgate.netyoutube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens in the hydroxyl groups with trimethylsilyl (TMS) groups. youtube.com This process reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. youtube.com

The derivatized this compound is then introduced into the GC, where it is separated from other components of the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries.

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for the analysis of biomolecules, including lipids, in complex mixtures and for imaging applications. nih.govnih.govresearchgate.netrsc.orgacs.org In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.net

MALDI-MS can be used for the rapid profiling of lipids in biological extracts. For this compound, this technique would allow for its detection as intact molecular ions, typically as protonated species [M+H]⁺ or alkali metal adducts [M+Na]⁺ and [M+K]⁺. nih.gov

A significant advantage of MALDI-MS is its application in imaging mass spectrometry (IMS). nih.govnih.govresearchgate.netrsc.org MALDI-IMS allows for the visualization of the spatial distribution of specific lipids directly in tissue sections. nih.govnih.govresearchgate.net This can provide valuable information on the localization of this compound within biological systems, contributing to a better understanding of its physiological roles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of its structure. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. youtube.com For this compound, distinct signals would be observed for the protons of the glycerol backbone and the tetradecanoate chain. The protons on the glycerol moiety would appear in the region of 3.5-4.5 ppm. The methylene protons adjacent to the keto group (at C-2 and C-4) would be deshielded and appear at characteristic chemical shifts.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. researchgate.netnih.govsemanticscholar.org The carbonyl carbon of the ester group and the keto group would have distinct chemical shifts in the downfield region of the spectrum (typically >170 ppm). The carbons of the glycerol backbone and the aliphatic chain would appear at characteristic chemical shifts in the upfield region.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Glycerol C1 ~4.2 ~65
Glycerol C2 ~3.9 ~70
Glycerol C3 ~3.6 ~63
Ester C=O - ~173
Keto C=O - ~208
C2 ~3.5 ~49
C4 ~2.7 ~43
C5-C13 1.2-1.6 23-32

Note: These are predicted chemical shift ranges and can vary depending on the solvent and other experimental conditions.

The hyphenation of liquid chromatography with NMR spectroscopy (LC-NMR) allows for the direct structural analysis of compounds as they elute from the LC column. nih.gov This technique is particularly valuable for the analysis of complex mixtures, as it combines the separation power of LC with the structural elucidation capabilities of NMR.

In an LC-NMR experiment, the sample is first separated by an HPLC or UHPLC system. The eluent is then directed to the NMR spectrometer, where spectra of the separated components can be acquired. This allows for the unambiguous identification of this compound in a mixture without the need for prior isolation. This technique is especially useful when dealing with isomers that may have similar mass spectra but different NMR spectra.

Isotope-Labeling Strategies for Metabolic Pathway Tracing and Flux Analysis

Isotope-labeling is a powerful technique for elucidating the metabolic fate of molecules within a biological system. nih.govnih.gov By introducing atoms with a heavier, stable isotope (such as ¹³C, ²H, or ¹⁵N) into a precursor molecule, researchers can track the incorporation of these labels into downstream metabolites, thereby mapping metabolic pathways and quantifying the rate of metabolic reactions, a practice known as metabolic flux analysis. nih.gov In the context of this compound, isotope-labeling strategies would primarily involve the use of stable isotope-labeled glycerol or tetradecanoic acid to investigate its biosynthesis, catabolism, and interactions with other metabolic networks.

Stable isotope-labeled precursors, such as [U-¹³C₃]-glycerol or [¹³C₁₆]-palmitate (as a proxy for tetradecanoate precursors), can be introduced into cell cultures or administered in vivo. nih.gov The labeled glycerol backbone or fatty acid chain can then be traced as it is incorporated into this compound. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the isotopologues (molecules that differ only in their isotopic composition) of the target compound and its related metabolites. nih.govresearchgate.netnih.gov

For instance, using [U-¹³C₃]-glycerol allows researchers to track the direct incorporation of the glycerol backbone into this compound. nih.gov The resulting mass shift of +3 Da (Daltons) in the mass spectrum of the molecule would confirm its de novo synthesis from the supplied labeled precursor. Similarly, labeled fatty acids can reveal the origin of the tetradecanoyl chain.

Metabolic flux analysis (MFA) leverages this data to calculate the rates of enzymatic reactions. nih.gov By measuring the distribution of different isotopologues over time, a computational model of the metabolic network can be used to estimate the intracellular fluxes. nih.gov This can reveal how the synthesis and degradation of this compound are affected by different physiological or pathological conditions. For example, a pulse-chase experiment, where cells are first incubated with a labeled precursor (pulse) and then with an unlabeled one (chase), can determine the turnover rate of this compound. youtube.com

The table below illustrates potential isotope-labeling strategies and their applications in studying the metabolism of this compound.

Labeled PrecursorAnalytical TechniqueExpected Observation in this compoundMetabolic Insight
[U-¹³C₃]-GlycerolMass Spectrometry (MS)A mass shift of +3 (M+3) in the glycerol moiety.Quantifies the rate of de novo synthesis of the glycerol backbone.
[1,3-¹³C₂]-GlycerolMS, ¹³C-NMRA mass shift of +2 (M+2) and specific NMR signal patterns.Elucidates the stereospecificity of enzymes involved in its synthesis. utoronto.ca
[U-¹³C₁₄]-Tetradecanoic AcidMass Spectrometry (MS)A mass shift of +14 (M+14) in the fatty acyl chain.Tracks the direct incorporation of exogenous fatty acids.
[¹³C₆]-GlucoseMS, ¹³C-NMR¹³C labeling in both the glycerol (M+3) and fatty acid moieties via de novo synthesis pathways. biorxiv.orgbiorxiv.orgReveals the contribution of glycolysis and fatty acid synthesis to the formation of this compound. biorxiv.org

These strategies provide a dynamic view of the metabolic pathways involving this compound, offering insights beyond simple concentration measurements.

Development of Targeted and Untargeted Metabolomics Approaches for this compound

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites within a biological sample. frontiersin.org This powerful approach can be categorized into two main strategies: targeted and untargeted metabolomics, both of which are applicable to the study of this compound. nih.gov

Targeted Metabolomics

Targeted metabolomics focuses on the precise measurement of a predefined set of known metabolites. nih.gov This approach offers high sensitivity, specificity, and quantitative accuracy, making it ideal for hypothesis-driven research, such as quantifying changes in this compound levels in response to a specific stimulus.

The development of a targeted assay for this compound would typically involve liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). nih.gov This method utilizes specific fragmentation patterns of the molecule to ensure accurate identification and quantification. A stable isotope-labeled version of this compound (e.g., containing ²H or ¹³C) would be synthesized and used as an internal standard to correct for variations during sample preparation and analysis, ensuring high precision. nih.gov The parameters for a hypothetical targeted LC-MS/MS method are outlined below.

ParameterDescriptionExample for this compound
Chromatography
ColumnReverse-phase C18 columnFor separation of lipids based on hydrophobicity.
Mobile PhaseGradient of water and organic solvents (e.g., acetonitrile/methanol) with additives.To achieve optimal separation from other lipids.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), positive or negative mode.To generate charged parent ions of the analyte.
Precursor Ion (Q1)The mass-to-charge ratio (m/z) of the intact molecule.e.g., m/z corresponding to [M+H]⁺ or [M-H]⁻
Product Ions (Q3)Specific fragment ions generated by collision-induced dissociation.Fragments corresponding to the glycerol backbone or the 3-oxotetradecanoyl chain.
Internal StandardStable isotope-labeled analog of the analyte.e.g., [¹³C₃]-Glycerol 3-oxotetradecanoate.

Untargeted Metabolomics

Untargeted metabolomics aims to capture a comprehensive profile of all measurable metabolites in a sample, without pre-selection. nih.govcreative-proteomics.com This discovery-oriented approach is well-suited for identifying novel biomarkers and understanding global metabolic changes in which this compound may play a role. nih.gov

In an untargeted workflow, analytical platforms such as high-resolution mass spectrometry (HRMS) coupled with chromatography (LC or GC) or NMR spectroscopy are used to generate complex datasets. frontiersin.orgnih.gov The resulting data contains thousands of metabolic features that are then processed using advanced bioinformatics and statistical tools. frontiersin.org The identification of this compound within this vast dataset would rely on matching its accurate mass, retention time, and fragmentation pattern (for MS) or spectral signature (for NMR) to chemical databases or authentic standards. metasysx.com

While less sensitive than targeted methods for a specific compound, the untargeted approach provides a broader view of the metabolome, allowing for the simultaneous analysis of this compound alongside its precursors, breakdown products, and other related lipids. creative-proteomics.com This can reveal unexpected metabolic perturbations and generate new hypotheses about the function of this compound.

The following table compares the two metabolomics approaches for the analysis of this compound.

FeatureTargeted MetabolomicsUntargeted Metabolomics
Goal Quantify a predefined set of metabolites. nih.govProfile as many metabolites as possible. nih.govcreative-proteomics.com
Selectivity High (focused on specific compounds).Low (broad spectrum analysis).
Sensitivity High.Moderate to Low.
Quantification Absolute or relative quantification with high accuracy. nih.govPrimarily relative quantification.
Compound ID Confirmed prior to analysis.Tentative, requires extensive post-acquisition validation. metasysx.com
Application Hypothesis testing, biomarker validation.Hypothesis generation, biomarker discovery. nih.gov
Throughput High.Lower, due to complex data analysis.

Future Perspectives and Research Directions

Unresolved Questions and Knowledge Gaps in Glycerol (B35011) 3-Oxotetradecanoate Research

Despite its identification, significant gaps remain in our understanding of Glycerol 3-oxotetradecanoate. The full extent of its natural occurrence, biological functions, and metabolic pathways is yet to be elucidated.

One major area of uncertainty is its role in plant biology. While glycerol is a known component of cutin, the protective polymer covering plant surfaces, this compound has not been extensively described as a cutin monomer. researchgate.netresearchgate.net The precise mechanisms of its incorporation into such polyesters and its contribution to the structural and functional properties of the plant cuticle are unknown. researchgate.netresearchgate.net Studies on mutants of the plant Arabidopsis have shown a direct and constant molar ratio between glycerol and dicarboxylic acids (DCAs) in the cutin, suggesting a specific structural motif, but the exact nature of this association requires further investigation. researchgate.net

Furthermore, the complete biosynthetic and degradation pathways of this compound in various organisms are not well-defined. A comprehensive understanding of the enzymes and regulatory networks involved in its synthesis and breakdown is still needed. frontiersin.org The molecular underpinnings of how gut microbial molecules, potentially including lipid compounds like this compound, translocate from the gut and interact with host systems like the brain remain largely unclear, representing a significant knowledge gap in the context of the microbiota-gut-brain axis. core.ac.uk

Table 1: Key Knowledge Gaps in this compound Research

Research Area Unresolved Questions and Knowledge Gaps Relevant Findings/Context Citations
Plant Biology Is it a common cutin monomer across different plant species? What is its precise role in cuticle architecture, permeability, and defense? Found in plant cutin, but its role is not well-described. A consistent 2:1 molar ratio to DCAs in Arabidopsis suggests a structural motif. researchgate.netresearchgate.netresearchgate.net
Metabolism What are the specific enzymatic pathways for its biosynthesis and catabolism? How are these pathways regulated within the cell? General pathways for lipid and glycerol metabolism are known, but specifics for this compound are lacking. frontiersin.org
Microbiology Is it produced by gut microbiota? If so, what is its role in microbial signaling and host-microbe interactions? The humoral route for gut microbiota-brain communication is an active area of research, but the specific molecules involved are largely unknown. core.ac.uk
Physiology What are its physiological or pathophysiological roles in mammals and other organisms? Used as a food additive, but detailed biological functions are not determined. thegoodscentscompany.com

Potential for Novel Therapeutic Target Identification and Mechanistic Studies

The structural features of this compound suggest it could be relevant in metabolic pathways that are of therapeutic interest. While direct research on this compound is sparse, related molecules and pathways provide a strong rationale for future investigation.

Lipids are essential cellular components involved in membrane structure, protein modification, and signaling pathways, making lipid metabolism a rich area for therapeutic intervention. mdpi.com The inhibition of pancreatic lipase (B570770) is a validated strategy for weight management, as exemplified by the drug Orlistat. researchgate.net Notably, the synthesis of Orlistat involves intermediates that are structurally related to the components of this compound. For instance, a key step in a second-generation process for Orlistat is the asymmetric hydrogenation of methyl 3-oxotetradecanoate. researchgate.netunibas.it This highlights the relevance of β-ketoesters in developing therapeutics.

Future research could employ chemical proteomics to identify the protein targets of this compound or its metabolites. mdpi.com This approach uses chemical probes to capture and identify protein interactions within a complex biological sample, which can reveal novel enzyme functions or signaling pathways associated with the compound. mdpi.com Understanding the enzymes that synthesize or modify this compound could unveil new targets for drugs aimed at metabolic disorders. Mechanistic studies, potentially using formic acid-mediated deoxygenation or other synthetic methods, could help elucidate the chemical reactivity and potential biological transformations of the molecule. rsc.org

Innovations in Synthetic Biology and Bioengineering for this compound Production

Advances in synthetic biology and bioengineering offer powerful tools for the sustainable production of specific chemical compounds, which could be applied to this compound. Glycerol, a primary byproduct of biodiesel production, is an attractive and abundant feedstock for bioconversion into value-added chemicals. mdpi.com

Researchers are actively developing engineered microorganisms and cell-free systems to valorize glycerol. For example, enzymatic networks have been designed to sustainably synthesize glycerol 3-phosphate, a key precursor for phospholipids (B1166683), inside synthetic vesicles using glycerol as a substrate. nih.gov This demonstrates the potential to construct bespoke pathways for producing glycerol-based esters.

Metabolic engineering of bacteria like Escherichia coli and yeast such as Ogataea polymorpha provides a platform to produce a wide range of chemicals. frontiersin.orgjmb.or.kr These organisms can be engineered to utilize glycerol as a primary carbon source for the production of isoprenoids, propanediols, and other complex molecules. mdpi.comjmb.or.kr By introducing and optimizing the necessary enzymatic pathways, it is conceivable to engineer a microbial chassis for the specific production of this compound. This would involve identifying or engineering enzymes capable of esterifying 3-oxotetradecanoic acid with glycerol.

Table 2: Potential Bioengineering Strategies for this compound Production

Approach Description Key Advantages Citations
Cell-Free Synthetic Systems Reconstitution of enzymatic pathways in synthetic vesicles or reactors. High control over reaction conditions; avoids cellular toxicity issues. nih.gov
Microbial Fermentation Engineering E. coli or yeast to convert glycerol into the target molecule. Utilizes renewable feedstock; scalable production processes. frontiersin.orgmdpi.comjmb.or.kr
Enzymatic Synthesis Use of isolated enzymes, such as lipases, to catalyze the esterification of glycerol with 3-oxotetradecanoic acid. High specificity and mild reaction conditions compared to traditional chemical synthesis. frontiersin.org

The future of this compound research lies in a multidisciplinary approach that combines analytical chemistry, plant science, molecular biology, and synthetic biology to unravel its mysteries and harness its potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.